2-(Methylthio)-4-nitrobenzoic acid
Description
Positioning within Substituted Benzoic Acid Chemistry
2-(Methylthio)-4-nitrobenzoic acid is a polysubstituted derivative of benzoic acid, the simplest aromatic carboxylic acid. Its chemical personality is shaped by the electronic interplay of its three distinct functional groups: the carboxyl group (-COOH), the methylthio group (-SCH₃), and the nitro group (-NO₂).
The carboxyl and nitro groups are powerful electron-withdrawing groups. They decrease the electron density of the aromatic ring, which in turn increases the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid itself. The nitro group at the para-position relative to the carboxyl group exerts a particularly strong electron-withdrawing effect through resonance.
Conversely, the methylthio group at the ortho-position is considered a moderately activating group in electrophilic aromatic substitution. The sulfur atom's lone pairs can donate electron density to the ring, directing incoming electrophiles to the positions ortho and para to it. The presence of these competing electronic effects makes the compound an interesting case study in the reactivity of polysubstituted aromatic systems.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | -COOH |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | -COOH, -NO₂ |
| 4-Methylthio-3-nitrobenzoic acid | C₈H₇NO₄S | 213.21 | -COOH, -SCH₃, -NO₂ |
| This compound | C₈H₇NO₄S | 213.21 | -COOH, -SCH₃, -NO₂ |
Academic Significance in Organic Synthesis and Mechanistic Studies
The academic significance of this compound lies in its potential as a multifunctional intermediate for the synthesis of more complex molecules and for studying reaction mechanisms. Each functional group offers a handle for distinct chemical transformations:
The Carboxylic Acid Group: This group can be readily converted into esters, amides, acid chlorides, or alcohols, providing a gateway to a wide array of other compound classes. For instance, related compounds like 4-methylthio-2-nitrobenzoic acid are converted to their corresponding amides by treatment with thionyl chloride followed by ammonia. prepchem.com A similar transformation would be expected for the title compound.
The Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group (-NH₂). This transformation opens up possibilities for synthesizing heterocycles, amides, or for use in diazotization reactions, making it a key precursor for pharmacologically active scaffolds.
The Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). This is a significant transformation as sulfones are important structural motifs in many pharmaceuticals and agrochemicals. For example, the related compound 2-nitro-4-methylsulfonylbenzoic acid is a known intermediate in the synthesis of herbicides. trea.com The synthesis of this sulfone often starts from a precursor with a methylthio group that is later oxidized.
The interplay between these groups is also of mechanistic interest. For example, the electron-withdrawing nitro group can activate the benzene (B151609) ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group. The steric and electronic influence of the ortho-methylthio group on the reactivity of the carboxylic acid and the aromatic ring presents further avenues for academic investigation.
While direct research on this compound is not widely published, its structural analogy to well-studied compounds confirms its potential as a valuable, albeit under-explored, tool in the arsenal (B13267) of synthetic and mechanistic organic chemists.
Structure
3D Structure
Properties
CAS No. |
2597-55-9 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-methylsulfanyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO4S/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
HCFZFKHTTZBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methylthio 4 Nitrobenzoic Acid
Strategic Approaches for Constructing the Substituted Benzoic Acid Framework
The assembly of the 2-(methylthio)-4-nitrobenzoic acid molecule necessitates a carefully planned synthetic sequence to ensure the correct placement of substituents. The interplay of directing effects of the functional groups is a key consideration in devising an efficient synthesis.
Regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. In the context of this compound, the directing effects of the substituents guide the introduction of subsequent groups. For instance, starting from a methyl-substituted aromatic ring, the methyl group is an ortho-, para-director for electrophilic aromatic substitution. Conversely, a carboxyl group or a nitro group deactivates the ring and directs incoming electrophiles to the meta position.
A plausible strategy for the synthesis of the target compound could commence with a precursor that allows for the controlled introduction of the required functionalities. For example, starting with 2-chloro-4-nitrotoluene, a nucleophilic aromatic substitution reaction with a methylthiolate source could install the methylthio group. The subsequent oxidation of the methyl group to a carboxylic acid would then yield the final product. The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, making this a viable approach.
Multi-step synthesis is often required to obtain complex molecules with specific substitution patterns. chemicalbook.com For this compound, a potential multi-step pathway could be proposed based on analogous syntheses of related nitrobenzoic acids. chemicalbook.comgoogle.comgoogle.com
A hypothetical synthetic route is outlined below:
Nitration of a Toluene (B28343) Derivative: The synthesis could begin with the nitration of a suitable toluene precursor. For instance, the nitration of 2-chlorotoluene would yield a mixture of isomers, from which 2-chloro-4-nitrotoluene can be isolated. This electrophilic aromatic substitution is a standard procedure in organic synthesis. google.com
Introduction of the Methylthio Group: The chlorine atom in 2-chloro-4-nitrotoluene is activated towards nucleophilic aromatic substitution by the para-nitro group. Reaction with a nucleophile such as sodium thiomethoxide (NaSMe) would displace the chloride to introduce the methylthio group, yielding 2-(methylthio)-4-nitrotoluene.
Oxidation of the Methyl Group: The final step would involve the oxidation of the methyl group of 2-(methylthio)-4-nitrotoluene to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid, under controlled conditions to avoid over-oxidation or side reactions. asianpubs.orggoogle.com The strong electron-withdrawing effect of the nitro group can make this oxidation challenging, sometimes requiring harsh reaction conditions.
An alternative approach could involve the introduction of the methylthio group at a later stage, for example, by functionalizing a pre-existing nitrobenzoic acid derivative. However, the former pathway generally offers better control over the regiochemistry.
Transformative Reactions for Analogous Structures
The chemical reactivity of this compound and its precursors allows for the synthesis of a variety of related derivatives through transformative reactions. These reactions include oxidation of the sulfide (B99878), nucleophilic displacement of a suitable leaving group, and reduction of the nitro group.
The methylthio group in compounds analogous to this compound can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation is significant as it alters the electronic properties of the substituent from electron-donating (methylthio) to strongly electron-withdrawing (methylsulfonyl).
The oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid has been reported using oxidizing agents like sodium dichromate, potassium permanganate, sodium hypochlorite, or nitric acid. asianpubs.org A method utilizing hydrogen peroxide in the presence of a CuO/Al2O3 catalyst has also been developed for this transformation, offering a potentially more environmentally friendly route. google.com These methods could likely be adapted for the oxidation of a 2-(methylthio)benzoic acid derivative to its corresponding sulfonyl compound.
Table 1: Oxidation of Methylthio and Methyl Groups in Analogous Nitroaromatic Compounds
| Starting Material | Oxidizing Agent(s) | Product | Reference |
|---|---|---|---|
| 2-nitro-4-methylsulfonyltoluene | Sodium dichromate, Potassium permanganate, Sodium hypochlorite, Nitric acid | 2-nitro-4-methylsulfonylbenzoic acid | asianpubs.org |
| 2-nitro-4-methylsulfonyltoluene | Hydrogen peroxide, CuO/Al2O3 | 2-nitro-4-methylsulfonylbenzoic acid | google.com |
As mentioned in the synthetic strategy, nucleophilic aromatic substitution (SNAr) is a key reaction for introducing the methylthio group onto a halogenated nitroaromatic precursor. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a halogen, activates the aromatic ring for nucleophilic attack.
This principle is widely applicable in the synthesis of various substituted aromatic compounds. For instance, in a related context, the synthesis of quinazolinobenzodiazepine-benzothiazole hybrids involves the reaction of a substituted benzoyl chloride with an amine, demonstrating a nucleophilic acyl substitution. google.com While not a direct SNAr on the ring, it highlights the utility of nucleophilic reactions in building complex molecules from substituted benzoic acid derivatives.
The nitro group in precursor molecules can be reduced to an amino group, which is a versatile functional group for further synthetic modifications. The reduction of nitrobenzoic acids to aminobenzoic acids is a common transformation.
Various reagents can be employed for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other functional groups in the molecule. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. researchgate.net Chemical reducing agents such as tin(II) chloride in hydrochloric acid, or iron in acidic media are also effective. google.com For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid has been achieved using rhodium(I) complexes as catalysts under a carbon monoxide atmosphere. rsc.org An iron-based catalyst has also been shown to be effective for the chemoselective reduction of various nitroarenes.
Table 2: Reduction of Nitro Groups in Analogous Benzoic Acid Derivatives
| Starting Material | Reducing Agent(s)/Catalyst | Product | Reference |
|---|---|---|---|
| Nitrobenzoic acid derivatives | Hydrazine (B178648) hydrate, Raney-Ni or Iron powder | Aminobenzoic acid derivatives | researchgate.net |
| 4-Nitrobenzoic acid | cis-Rh(CO)2(amine)2 | 4-Aminobenzoic acid | rsc.org |
| Nitroarenes (general) | Iron catalyst, Triethoxysilane | Anilines | |
| 2-Amino-5-nitrotoluene (intermediate) | Tin(II) chloride, Iron powder, Glacial acetic acid, Hydrochloric acid | Diaminotoluene derivative | google.com |
Catalytic Systems in the Synthesis of this compound and its Precursors
Transition Metal-Mediated Transformations
Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds, a critical step in the synthesis of this compound. Palladium and copper complexes are the most prominent catalysts employed for creating aryl thioethers from aryl halides or their equivalents. acsgcipr.org These methods are particularly valuable when the aromatic ring is not sufficiently activated for traditional nucleophilic aromatic substitution (SNAr). acsgcipr.org
The general mechanism for these cross-coupling reactions involves the oxidative addition of the metal catalyst to an aryl halide (e.g., 2-chloro- or 2-bromo-4-nitrobenzoic acid), followed by coordination of a thiol or its surrogate and subsequent reductive elimination to yield the final aryl thioether product. acsgcipr.org The choice of ligands, bases, and reaction conditions is critical to the success of the coupling.
Palladium-Catalyzed Thioetherification: Palladium-based catalysts are highly effective for C-S cross-coupling reactions. Buchwald-Hartwig amination conditions have been adapted for thiolation, utilizing various phosphine ligands to facilitate the reaction. acsgcipr.org These reactions can tolerate a wide array of functional groups, including the nitro group present in the precursors to this compound. rsc.orgresearchgate.net For instance, the coupling of an aryl bromide with a thiol surrogate like potassium thioacetate can be achieved, followed by in-situ hydrolysis and a second coupling to form the desired thioether. researchgate.net
Copper-Catalyzed Thioetherification: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a more economical alternative to palladium. acsgcipr.org Advances in ligand design have allowed these reactions to proceed under milder conditions than traditionally required. acsgcipr.org Copper catalysts are effective in coupling aryl halides with thiols and can also be used in multicomponent reactions where an elemental sulfur source is used. scispace.com Research has shown that copper(I) iodide (CuI), in the absence of added ligands, can effectively catalyze the coupling of aryl halides with thiols under photoinduced conditions, suggesting a single-electron transfer (SET) radical pathway. organic-chemistry.org This method is compatible with various functional groups and proceeds under very mild conditions. organic-chemistry.org
Table 1: Overview of Transition Metal Catalyst Systems for Aryl Thioether Formation
| Catalyst System | Precursor Example | Thiol Source | Typical Conditions | Functional Group Tolerance |
|---|---|---|---|---|
| Palladium/Phosphine Ligand (e.g., Xantphos) | 2-Bromo-4-nitrobenzoic acid | Methyl mercaptan or Thiol surrogate | Base (e.g., NaOtBu, Cs2CO3), Toluene, 80-110°C | Good, tolerates nitro, ester, and ketone groups rsc.orgresearchgate.net |
| Copper(I) salts (e.g., CuI) / Ligand (e.g., Oxalamide) | 2-Iodo-4-nitrobenzoic acid | Methyl mercaptan | Base (e.g., K3PO4), DMSO or DMF, 100-140°C | Good, suitable for electron-deficient aryl halides researchgate.net |
| Ligand-free Copper(I) Iodide (Photoinduced) | 2-Bromo-4-nitrobenzoic acid | Methyl mercaptan | Base, 0°C to room temperature, under light irradiation | Broad, including electron-rich and electron-poor substrates organic-chemistry.org |
Radical-Initiated Reaction Pathways
Radical-initiated reactions offer an alternative avenue for the synthesis of this compound. These pathways can involve the generation of a methylthiyl radical (CH₃S•) which can then be trapped by a suitable aromatic precursor. Thiyl radicals, often derived from thioacids or thioacetates, are versatile intermediates for forming a range of organic compounds under mild conditions. rsc.org
One potential strategy involves a variation of the Sandmeyer reaction. The precursor, 2-amino-4-nitrobenzoic acid, can be converted to a diazonium salt. The subsequent reaction of this salt with a methylthiol source, initiated by a radical mechanism, would lead to the formation of the C-S bond and the displacement of the diazonium group.
Another approach involves the direct oxidation of a precursor like 2-methyl-4-nitrobenzoic acid. A patent describes a method for synthesizing this compound from 4-nitro-o-xylene using dilute nitric acid as an oxidant in the presence of a radical initiator. google.com The radical initiators used in this process include azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com While this example illustrates a C-H oxidation rather than C-S bond formation, it demonstrates the utility of radical initiators in the synthesis of precursors for the target molecule.
Furthermore, as mentioned previously, some transition metal-catalyzed reactions, such as the photoinduced copper-catalyzed coupling of thiols and aryl halides, are understood to proceed via a single-electron transfer (SET) mechanism involving radical intermediates. organic-chemistry.org This highlights the overlap between catalytic domains, where a metal catalyst can initiate a radical chain process.
Table 2: Potential Radical-Initiated Synthetic Approaches
| Precursor | Reagents | Initiator/Catalyst | Proposed Reaction Type |
|---|---|---|---|
| 2-Amino-4-nitrobenzoic acid | Sodium nitrite, HCl; then Methyl mercaptan | Copper salt | Sandmeyer-type radical reaction |
| 4-Nitro-o-xylene | Dilute Nitric Acid | Radical Initiator (e.g., AIBN) | Radical oxidation to form precursor 2-methyl-4-nitrobenzoic acid google.com |
| 2-Bromo-4-nitrobenzoic acid | Methyl mercaptan | CuI / Light | Photoinduced radical cross-coupling organic-chemistry.org |
Phase Transfer Catalysis in Synthetic Protocols
Phase Transfer Catalysis (PTC) is a highly effective methodology for synthesizing organic compounds when reactants are present in immiscible phases, such as a solid-liquid or liquid-liquid system. rsc.orgcrdeepjournal.org This technique is particularly well-suited for the nucleophilic aromatic substitution (SNAr) reaction required to synthesize this compound from a precursor like 2-chloro-4-nitrobenzoic acid.
The SNAr reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. libretexts.org In a typical PTC setup, the precursor (e.g., 2-chloro-4-nitrobenzoic acid) is dissolved in an organic solvent, while the nucleophile (sodium methyl mercaptide, NaSMe) is in a solid or aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the mercaptide anion from the solid/aqueous phase into the organic phase. princeton.edu This "naked" anion is highly reactive in the organic phase, leading to a rapid and efficient substitution reaction under mild conditions. princeton.edu
Patents describing the synthesis of methylthiobenzoic acid from chlorobenzonitrile demonstrate the industrial applicability of this method. google.com The process uses a three-phase system with a resin-immobilized quaternary ammonium or phosphonium salt as the catalyst, which allows for easy separation and reuse of the catalyst. google.com This approach offers high yields, minimal side reactions, and environmentally friendly conditions. crdeepjournal.orggoogle.com
Table 3: Typical Components in a Phase Transfer Catalysis System
| Component | Function | Example(s) |
|---|---|---|
| Substrate | The electrophilic aromatic precursor. | 2-Chloro-4-nitrobenzoic acid |
| Nucleophile | The source of the methylthio group. | Sodium methyl mercaptide (NaSMe) |
| Organic Phase | Dissolves the substrate. | Dioxane, Toluene, Dichlorobenzene rsc.orggoogle.com |
| Aqueous/Solid Phase | Contains the nucleophile and base. | Solid K₂CO₃ or aqueous NaOH rsc.orggoogle.com |
| Phase Transfer Catalyst | Transports the nucleophile to the organic phase. | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, Resin-immobilized quaternary ammonium salts google.comgoogle.com |
Computational and Theoretical Investigations of 2 Methylthio 4 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For 2-(methylthio)-4-nitrobenzoic acid, these calculations help elucidate its fundamental chemical nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of compounds like this compound. DFT calculations, often employing basis sets such as B3LYP/6-311++G, can determine the optimized geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in related nitrobenzoic acid derivatives, DFT has been used to predict how substituents like the nitro group can influence the geometry of the benzene (B151609) ring.
The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations. These theoretical approaches have been successfully applied to various organic molecules to understand their stability and reactivity.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.38 - 1.40 | 118 - 122 | 0 - 1 |
| C-COOH | 1.49 | - | - |
| C-S | 1.77 | - | - |
| S-CH3 | 1.81 | - | - |
| C-NO2 | 1.47 | - | - |
| C-C-C (ring) | - | 119 - 121 | - |
| C-C-COOH | - | 120 | - |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.
For molecules like this compound, the HOMO is typically localized on the electron-donating groups (the methylthio group and the benzene ring), while the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that the molecule can act as both an electron donor and acceptor, which is crucial for its potential interactions with biological targets.
Table 2: Representative Frontier Molecular Orbital Energies of a Substituted Nitrobenzoic Acid Derivative Note: This data is illustrative and based on general knowledge of similar compounds, as specific values for this compound were not found.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and carboxyl groups, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the carboxyl and methyl groups, suggesting these are sites for nucleophilic attack. This visualization is instrumental in understanding intermolecular interactions, such as hydrogen bonding.
Intermolecular Interactions and Solid-State Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods provide a detailed understanding of these forces.
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density, it provides a graphical representation of the regions of close contact between molecules.
For a molecule like this compound, Hirshfeld analysis can identify and break down the contributions of different types of non-covalent interactions, such as hydrogen bonds (O-H···O), and other van der Waals forces. The resulting 2D fingerprint plots offer a quantitative summary of these interactions, which are essential for understanding the crystal packing and the physical properties of the solid material.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can determine the nature of these interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).
In the context of this compound, QTAIM analysis would be used to provide a more profound understanding of the strength and nature of the intramolecular and intermolecular bonds, complementing the more qualitative picture provided by Hirshfeld surface analysis.
Energy Framework Analysis of Crystal Structures
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that govern crystal packing. This analysis, typically performed using software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. nih.govmdpi.com The total interaction energy is the sum of these components. mdpi.com
While a specific energy framework analysis for this compound is not detailed in the available literature, the methodology can be described. The analysis would involve calculating the interaction energies between a central this compound molecule and its surrounding molecules in the crystal. The results would highlight the key interaction motifs, such as hydrogen bonds involving the carboxylic acid group, π-π stacking between the aromatic rings, and other weaker contacts.
Table 1: Illustrative Intermolecular Interaction Energies for a Molecular Crystal This table presents hypothetical data to illustrate the typical output of an energy framework analysis.
| Interaction Type | Energy (kJ/mol) | Contribution to Total Energy |
|---|---|---|
| Electrostatic | -55.0 | 25.5% |
| Dispersion | -130.0 | 60.5% |
| Repulsion | 85.0 | - |
| Polarization | -30.0 | 14.0% |
| Total Energy | -215.0 | 100% |
Note: Data is illustrative and not from experimental results for this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to map out the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize the intermediate and transition states, and calculate the energy barriers that control the reaction rate.
Transition State Characterization and Activation Energy Calculation
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational methods, such as Density Functional Theory (DFT), are used to locate the geometry of this fleeting species and to calculate the activation energy (the energy difference between the reactants and the transition state). nih.gov
For this compound, several reactions could be computationally investigated. These include the oxidation of the electron-donating methylthio group to a sulfoxide (B87167) or sulfone, or the reduction of the electron-withdrawing nitro group to an amino group. For instance, in the oxidation of the methylthio group, a computational study would model the approach of an oxidizing agent and calculate the structure and energy of the transition state for the oxygen transfer. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Reaction Coordinate Pathway Analysis
A reaction coordinate pathway analysis provides a detailed profile of the energy changes as a reaction progresses from reactants to products. This analysis maps the potential energy surface along the minimum energy path. nih.gov By tracing this path, chemists can visualize the entire transformation, including the formation of any intermediates and the passage through transition states. For example, a study on the reaction of 5-thio-2-nitrobenzoic acid with hypothiocyanous acid established that the reaction proceeds via the thiolate and hypothiocyanous acid. nih.gov
A similar analysis for a potential nucleophilic aromatic substitution on this compound would involve plotting the system's energy as the nucleophile approaches the aromatic ring and the leaving group departs. This would reveal whether the reaction proceeds in a single step or through a stable intermediate, such as a Meisenheimer complex, and would identify the rate-determining step of the reaction.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern predictive chemistry. These studies aim to find a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net
Correlation of Topological Descriptors with Chemical Reactivity
Topological descriptors are numerical values derived from the two-dimensional representation of a molecule that encode information about its size, shape, and branching. In QSPR studies, these descriptors are used as independent variables to build models that can predict a particular property, such as chemical reactivity.
For this compound, various topological indices could be calculated and correlated with experimentally determined or computationally calculated reactivity parameters. For example, the rate constant of a specific reaction could be correlated with descriptors like the Wiener index (related to molecular branching) or the Kier & Hall connectivity indices (describing the degree of atom connectivity). A successful correlation would allow for the prediction of reactivity for similar, yet untested, molecules.
Table 2: Hypothetical Correlation of Topological Descriptors with a Reactivity Parameter This table illustrates a potential QSPR model. The values are not based on experimental data for this compound.
| Descriptor | Value | Correlation Coefficient (r) |
|---|---|---|
| Wiener Index | 548 | 0.85 |
| First-Order Connectivity Index (¹χ) | 4.872 | -0.91 |
Predictive Modeling of Chemical Behavior
The ultimate goal of QSPR is to develop robust predictive models. Once a statistically significant correlation is established, the resulting equation can be used to predict the properties of new or hypothetical compounds without the need for synthesis and testing. researchgate.net For this compound and its derivatives, a QSPR model could be developed to predict properties like its acidity (pKa), solubility, or its efficacy in a particular application. Such a model would be built using a training set of related molecules with known properties and then validated using a separate test set to ensure its predictive power. This approach accelerates the discovery and optimization of molecules with desired chemical behaviors.
Role As a Chemical Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Polyaromatic Systems
The structure of 2-(Methylthio)-4-nitrobenzoic acid is well-suited for the construction of larger, intricate polyaromatic and heterocyclic systems. The functional groups present can be sequentially or selectively transformed to build fused ring structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
The primary route to elaborate polyaromatic systems from this precursor involves the chemical modification of the nitro group. The reduction of the nitro moiety to an amine (forming 2-(methylthio)-4-aminobenzoic acid) is a pivotal step. This resulting ortho-methylthio aniline (B41778) derivative can undergo a variety of cyclization reactions. For instance, condensation with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or quinolone scaffolds.
Furthermore, the amino group can be diazotized and subsequently converted into a range of other functionalities, or used in cyclization strategies such as the Pschorr reaction to generate carbazoles or other fused aromatic rings. The methylthio group, while sterically influencing, can also play a role in directing these cyclizations or can be modified in later steps to fine-tune the electronic properties of the final polyaromatic system.
Building Block for Multi-Functionalized Organic Molecules
The true synthetic power of this compound lies in its capacity as a versatile building block. Each of its three functional groups offers a distinct handle for chemical modification, allowing chemists to introduce molecular diversity and build multi-functionalized organic molecules. The reactivity of one group can be leveraged while the others are preserved for subsequent transformations.
The primary transformations for each functional group include:
Carboxylic Acid Group (-COOH): This group is a classic handle for forming amide or ester linkages. By reacting it with a diverse library of amines or alcohols, a wide array of derivatives can be produced, extending the molecular framework and introducing new physical or biological properties.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine (-NH₂). This transformation is fundamental, as the resulting amine can participate in amide bond formations, reductive aminations, diazotizations, or serve as a directing group for further aromatic substitutions.
Methylthio Group (-SCH₃): The methylthio group can be selectively oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). This changes the electronic nature of the substituent from weakly electron-donating to strongly electron-withdrawing, which in turn modulates the reactivity of the aromatic ring and the acidity of the carboxylic acid. This oxidation is a key strategy for fine-tuning the properties of the final molecule.
The following interactive table summarizes the potential transformations and their significance in creating multi-functionalized molecules.
| Functional Group | Reagent/Condition | Product Functional Group | Significance in Synthesis |
| Carboxylic Acid | SOCl₂, Amine (R-NH₂) | Amide | Introduction of diverse side chains (R-groups) |
| Carboxylic Acid | SOCl₂, Alcohol (R-OH) | Ester | Modification of solubility and electronic properties |
| Nitro Group | Fe/HCl or SnCl₂/HCl | Amine | Key intermediate for heterocycle synthesis, further functionalization |
| Methylthio Group | H₂O₂/AcOH | Sulfoxide | Fine-tuning electronic properties, chiral center introduction |
| Methylthio Group | KMnO₄ or m-CPBA | Sulfone | Strong electron-withdrawing group, alters ring reactivity |
Integration into Convergent and Divergent Synthesis Sequences
The multi-functional nature of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are cornerstones of modern medicinal and materials chemistry for creating libraries of related compounds.
Divergent Synthesis: In a divergent synthesis, a single, common intermediate is used to generate a large number of structurally distinct products. This compound is an excellent starting point for such a strategy. For example, from this one compound, a chemist can create three distinct sub-libraries of compounds with minimal effort:
Amide/Ester Library: The carboxylic acid is coupled with various amines or alcohols.
Amine-Derived Library: The nitro group is first reduced to an amine, which is then acylated, alkylated, or used in other reactions to create a second set of diverse products.
Oxidized Sulfur Library: The methylthio group is oxidized to the sulfoxide or sulfone. Each of these new intermediates can then be subjected to the same reactions as in the first two libraries (e.g., amide formation), effectively creating another layer of molecular diversity.
This approach allows for the rapid exploration of the chemical space around a core scaffold, which is highly efficient for structure-activity relationship (SAR) studies in drug discovery.
Advanced Spectroscopic and Structural Characterization Methodologies in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "2-(Methylthio)-4-nitrobenzoic acid" and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of a related compound, 2-methyl-4-nitrobenzoic acid, the methyl protons (CH₃) typically appear as a singlet around δ 2.79 ppm. The aromatic protons show more complex splitting patterns, with multiplets observed between δ 8.13-8.17 ppm and a doublet at δ 8.21 ppm (J = 6.8 Hz). chemicalbook.com For "this compound," the methylthio group (-SCH₃) would also present a characteristic singlet, and the aromatic protons' chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methylthio group.
Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for detailed stereochemical and conformational studies. These experiments can reveal through-space interactions between protons, providing crucial data on the preferred spatial arrangement of the substituents on the benzoic acid ring. Theoretical calculations, including Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict and confirm the most stable conformers of substituted benzoic acids. nih.govresearchgate.netufms.br
Table 1: Representative ¹H NMR Data for a Related Compound (2-Methyl-4-nitrobenzoic acid)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.79 | Singlet | N/A |
| Aromatic | 8.13-8.17 | Multiplet | |
| Aromatic | 8.21 | Doublet | 6.8 |
Data sourced from a study on the synthesis of 2-methyl-4-nitrobenzoic acid. chemicalbook.com
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of "this compound" and to study its fragmentation patterns, which can provide valuable structural information. Electron ionization (EI) is a common technique used for this purpose.
The mass spectrum of a related compound, 4-nitrobenzoic acid, shows characteristic fragmentation. nist.gov For "this compound," the molecular ion peak (M+) would be expected, and its fragmentation would likely involve the loss of the nitro group (NO₂) and the methylthio group (SCH₃). The fragmentation of nitroaromatic compounds often proceeds through the loss of NO₂ (a loss of 46 mass units) and/or NO (a loss of 30 mass units). youtube.com The presence of the methylthio group would introduce additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) or a methylthio radical (•SCH₃).
Collision-induced dissociation (CID) studies on similar nitro compounds have shown that the initial fragmentation often involves the loss of a substituent from the ring. nih.gov The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and for distinguishing it from its isomers.
MS is also invaluable for monitoring the progress of chemical reactions in real-time. By analyzing aliquots of a reaction mixture, chemists can track the disappearance of starting materials and the appearance of "this compound," allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. chemicalbook.comgoogle.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M - NO₂]+ | Loss of the nitro group |
| [M - COOH]+ | Loss of the carboxylic acid group |
| [M - SCH₃]+ | Loss of the methylthio group |
X-ray Crystallography for Definitive Solid-State Structure Determination
For "this compound," X-ray crystallography would confirm the planar nature of the benzene (B151609) ring and provide precise measurements of the C-S and C-N bond lengths, which are influenced by the electronic effects of the substituents. It would also reveal the dihedral angle between the carboxylic acid group and the aromatic ring, a key conformational parameter. The solid-state structure of a related compound, 2-methyl-4-nitrobenzoic acid, has been described as polymorphic, existing in both anhydrous and monohydrate forms. biosynth.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Progression
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "this compound" and for monitoring the progression of its synthesis.
The IR spectrum of a substituted benzoic acid will exhibit several characteristic absorption bands. For "this compound," the key functional groups and their expected vibrational frequencies are:
Carboxylic Acid (COOH): A broad O-H stretching vibration is typically observed in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group gives a strong, sharp absorption between 1760-1690 cm⁻¹. libretexts.org In a related compound, 2-methyl-4-nitrobenzoic acid, this peak is observed at 1702 cm⁻¹. chemicalbook.com The C-O stretch and O-H bend also produce characteristic bands. libretexts.org
Nitro Group (NO₂): The nitro group displays two characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. libretexts.org
Methylthio Group (SCH₃): The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum.
Aromatic Ring: C-H stretching vibrations on the aromatic ring typically appear just above 3000 cm⁻¹. libretexts.org
By monitoring the appearance and disappearance of these characteristic bands, particularly the carbonyl and nitro group vibrations, researchers can effectively track the conversion of starting materials to the final product during a chemical reaction. researchgate.net Theoretical calculations using methods like DFT are often employed to predict the vibrational spectra of molecules, which can then be compared with experimental data for a more detailed assignment of the observed bands. researchgate.netnih.gov
Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| C=O Stretch | 1760-1690 (strong) | |
| Nitro Group | Asymmetric N-O Stretch | 1550-1475 |
| Symmetric N-O Stretch | 1360-1290 | |
| Aromatic Ring | C-H Stretch | >3000 |
Data compiled from general infrared spectroscopy correlation tables and specific examples. chemicalbook.comlibretexts.org
Future Research Directions and Emerging Methodologies for 2 Methylthio 4 Nitrobenzoic Acid
Development of Green Chemistry-Oriented Synthetic Routes
The traditional synthesis of nitrobenzoic acids often involves harsh oxidizing agents like potassium permanganate (B83412) or sodium dichromate, which generate significant environmental waste. orgsyn.org For instance, the synthesis of p-nitrobenzoic acid from p-nitrotoluene uses sodium dichromate and concentrated sulfuric acid. orgsyn.org A primary future objective is the development of synthetic routes for 2-(Methylthio)-4-nitrobenzoic acid that align with the principles of green chemistry.
Research into analogous compounds provides a roadmap for this endeavor. For example, a patented method for synthesizing 2-methyl-4-nitrobenzoic acid utilizes dilute nitric acid as a more environmentally benign oxidant in conjunction with a free radical initiator and a phase transfer catalyst to achieve high yields under milder conditions. google.comgoogle.com Another green approach has been demonstrated for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, which employs hydrogen peroxide as the oxidant with a CuO/Al2O3 catalyst, offering a high-efficiency, energy-saving, and safer process. asianpubs.org
Future research for this compound could focus on adapting these greener strategies. A potential pathway involves the selective oxidation of a precursor like 2-methylthio-4-nitrotoluene. This could be achieved using catalytic systems with oxidants such as hydrogen peroxide or even molecular oxygen, minimizing hazardous byproducts. The exploration of biodegradable raw materials for the synthesis of benzoic acid derivatives also represents a promising frontier in sustainable chemistry. rsc.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Methods
| Parameter | Traditional Method (e.g., Dichromate Oxidation) | Potential Green Chemistry Routes |
|---|---|---|
| Oxidizing Agent | Sodium Dichromate / Potassium Permanganate | Hydrogen Peroxide, Dilute Nitric Acid, O2 |
| Byproducts | Heavy metal salts (e.g., chromium) | Water, N2O |
| Reaction Conditions | Harsh, often requiring strong acids and high temperatures | Milder, potentially lower temperatures and pressures |
| Catalyst | Often stoichiometric reagents | Heterogeneous catalysts (e.g., metal oxides), Phase transfer catalysts |
| Environmental Impact | High, significant waste generation | Low, reduced waste and hazard profile |
Exploration of Undiscovered Reactivity and Transformation Pathways
The trifunctional nature of this compound—possessing a carboxylic acid, a nitro group, and a methylthio (sulfide) group—offers a rich landscape for chemical transformations that remains largely unexplored. Each functional group presents distinct opportunities for reaction.
Methylthio Group: The sulfur atom is susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives could exhibit different chemical and biological properties. Furthermore, the methylthio group can be a handle for various C-S coupling reactions, a common strategy in medicinal chemistry. organic-chemistry.org
Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine (NH2). This transformation opens up a vast array of subsequent reactions, such as diazotization, amide formation, and the synthesis of heterocyclic compounds. Recent studies have shown that nitroarenes can be reduced chemoselectively using iron catalysts. acs.org Additionally, direct reactions of nitroarenes with thiols to form sulfonamides under photoexcitation have been reported, suggesting a novel transformation pathway. chemistryviews.org
Carboxylic Acid Group: This group can undergo standard transformations like esterification, conversion to an acyl chloride, or amide formation, allowing for the creation of a library of derivatives.
Aromatic Ring: The electron-withdrawing nature of the nitro and carboxyl groups deactivates the ring towards electrophilic substitution, but directs incoming electrophiles. Conversely, it activates the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other suitable leaving groups.
Future research should systematically investigate these pathways to synthesize novel derivatives. The interplay between the functional groups, such as intramolecular reactions, could also lead to the discovery of new heterocyclic systems.
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product(s) |
|---|---|---|
| Methylthio (-SCH3) | Oxidation | 2-(Methylsulfinyl)-4-nitrobenzoic acid, 2-(Methylsulfonyl)-4-nitrobenzoic acid |
| C-S Coupling | Derivatives with new sulfide (B99878) linkages | |
| Nitro (-NO2) | Reduction | 2-(Methylthio)-4-aminobenzoic acid |
| Nucleophilic Aromatic Substitution | Displacement by nucleophiles (e.g., -OR, -NR2) | |
| Direct reaction with thiols | Sulfonamide derivatives | |
| Carboxylic Acid (-COOH) | Esterification | Ester derivatives (e.g., methyl, ethyl) |
| Amide Formation | Amide derivatives | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substitution of the nitro group |
Integration with Continuous Flow and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving from traditional batch processing to continuous flow manufacturing. ntu.edu.sgyoutube.com This technology offers significant advantages, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration. ntu.edu.sgyoutube.com Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. ntu.edu.sgyoutube.com
The synthesis of this compound, which involves both nitration and oxidation steps, is an ideal candidate for adaptation to a continuous flow process. Research has demonstrated the successful use of continuous flow reactors for the nitration of various aromatic compounds and for the oxidation of toluene (B28343) derivatives. asianpubs.org Transferring the synthesis of this compound to a flow system could mitigate the hazards associated with handling nitrating mixtures and exothermic oxidation reactions. ntu.edu.sgyoutube.com
Furthermore, integrating flow reactors with automated systems for reaction monitoring and optimization can accelerate the discovery of ideal process conditions. This approach allows for rapid screening of variables and can significantly reduce development time.
Application of Machine Learning and Artificial Intelligence in Predictive Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the discovery of new synthetic routes, and the design of molecules with desired properties. rsc.orgrjptonline.org
For this compound, ML models could be employed in several key areas:
Predicting Reactivity and Site Selectivity: AI models trained on large reaction databases can predict the most likely outcomes of reactions involving complex molecules. rsc.orgacs.org This could be used to forecast the products of new transformations of this compound, saving significant experimental effort. rsc.orgacs.org
Optimizing Reaction Conditions: Machine learning algorithms can analyze experimental data to identify the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, which would be particularly useful in developing efficient green synthesis routes.
Discovering Novel Synthetic Pathways: Retrosynthesis software powered by AI can propose novel and efficient synthetic pathways to the target molecule and its derivatives, potentially uncovering more economical or sustainable routes. rsc.org
Screening for Properties: ML models can predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in silico screening of large numbers of compounds to identify candidates with high potential for specific applications before they are synthesized.
By integrating these computational tools, future research on this compound can become more targeted, efficient, and innovative, accelerating the pace of discovery in this area.
Q & A
Q. How is this compound synthesized?
- Methodological Answer : A two-step approach is common:
Nitration of 2-Methylbenzoic Acid : React 2-methylbenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the para position .
Thio-Methylation : Treat 4-nitro-2-methylbenzoic acid with methylthiolating agents (e.g., dimethyl disulfide in the presence of a Lewis acid like AlCl₃) to substitute the methyl group’s hydrogen with a methylthio group. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Yield Optimization : Control reaction temperature (<10°C during nitration) and stoichiometric excess of methylthiolating agent (1.2–1.5 equiv.) to minimize byproducts.
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light.
- Disposal : Neutralize with a 10% NaOH solution before incineration as hazardous waste, complying with local regulations .
Advanced Research Questions
Q. How can the solubility of this compound in organic solvents be predicted?
- Methodological Answer : Apply the Abraham Solubility Model using solute descriptors derived from analogous compounds (e.g., 4-nitrobenzoic acid):
- Solute Descriptors :
- McGowan volume () = 1.1059 (calculated from bond contributions).
- Excess molar refraction () = 0.990.
- Hydrogen-bond acidity () = 0.680; basicity () = 0.440.
- Polarity () = 1.520; log (gas-phase partition) = 5.7699 .
- Example Calculation for Methanol :
Predicted solubility: ~0.15 mol/L (experimental validation recommended).
Q. How can crystallographic data contradictions be resolved during structure refinement?
- Methodological Answer :
- Software : Use SHELXL for small-molecule refinement. Input initial parameters from X-ray diffraction data (e.g., space group, unit cell dimensions).
- Validation Steps :
Check for R-factor convergence (<5% for high-resolution data).
Analyze residual electron density maps to identify misplaced atoms.
Compare thermal displacement parameters (ADPs) with expected values; anomalies may indicate disorder.
- Case Example : A 2020 study resolved conflicting ADPs by re-examining hydrogen bonding networks and applying TWIN/BASF commands for twinned crystals .
Q. How do substituents (-NO₂ and -S-CH₃) influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate substituent effects:
- Nitro Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring (Hammett σ = +1.27).
- Methylthio Group : Weak electron-donating (+M effect) via sulfur’s lone pairs (σ = -0.15).
- Experimental Validation :
- UV-Vis : Redshift in λ (~320 nm) compared to unsubstituted benzoic acid due to conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
